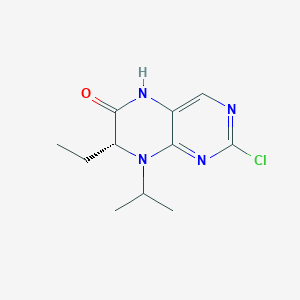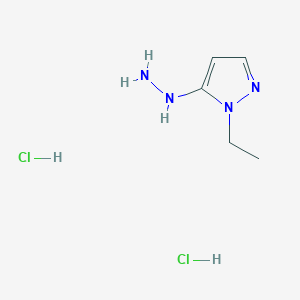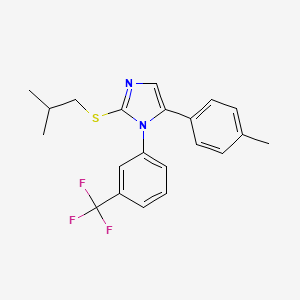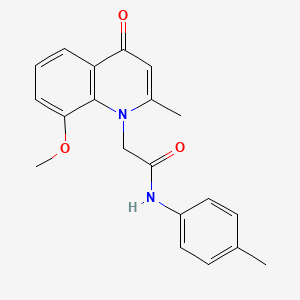![molecular formula C12H10FN3O2 B2884708 ({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea CAS No. 301176-91-0](/img/structure/B2884708.png)
({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalytic Mechanism and Enzyme Inhibition
- Catalytic Activity and Enzyme Inhibition : A study by Santi and Hardy (1987) explored the catalytic mechanism of tRNA (uracil-5-)methyltransferase and its inhibition. They found that 5-fluorouracil-substituted tRNA leads to enzyme inactivation, forming a stable covalent complex, suggesting a potential pathway for RNA modification effects of such compounds (Santi & Hardy, 1987).
Antidepressant Properties
- Serotonin Reuptake Inhibition : Research by Matzen et al. (2000) demonstrated that certain urea derivatives, including those with a fluorophenyl component, act as serotonin reuptake inhibitors and exhibit 5-HT(1B/1D) antagonistic activities. This dual pharmacological profile indicates potential antidepressant properties (Matzen et al., 2000).
Genetic Studies and Mutations
- Gene Cloning and Mutant Alleles : Kern et al. (1990) investigated the FUR1 gene of Saccharomyces cerevisiae, which encodes uracil phosphoribosyltransferase. They studied mutant alleles with different sensibilities to 5-fluorouridine, providing insights into genetic variations and enzyme activity (Kern et al., 1990).
Nucleic Acid Interactions
- Interactions with Nucleic Acids : Guinn et al. (2013) quantified the interactions of urea with nucleic acid functional groups. Their findings contribute to understanding how urea, including its derivatives, interacts with DNA and RNA, which is crucial for probing conformational changes in nucleic acid processes (Guinn et al., 2013).
Nucleotide Modification
- Synthesis and Arylation of Uracil Derivatives : Gondela and Walczak (2006) discussed a method for N-1 arylation of uracil derivatives, which is relevant for creating modified nucleotides that could have diverse applications in molecular biology and pharmacology (Gondela & Walczak, 2006).
Receptor Antagonism
- Neuropeptide Y5 Receptor Antagonism : Fotsch et al. (2001) identified phenyl urea derivatives as neuropeptide Y5 receptor antagonists, highlighting their potential role in modulating neurotransmission and their possible therapeutic applications (Fotsch et al., 2001).
Molecular Folding and Unfolding
- Heterocyclic Ureas in Molecular Folding : Corbin et al. (2001) studied the conformational behavior of heterocyclic ureas, including their unfolding to form hydrogen-bonded complexes. This research provides insight into the structural properties of urea derivatives and their potential applications in designing self-assembling molecular systems (Corbin et al., 2001).
Eigenschaften
IUPAC Name |
[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c13-9-3-1-8(2-4-9)11-6-5-10(18-11)7-15-16-12(14)17/h1-7H,(H3,14,16,17)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCNCFRIOFHVMJ-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2884625.png)
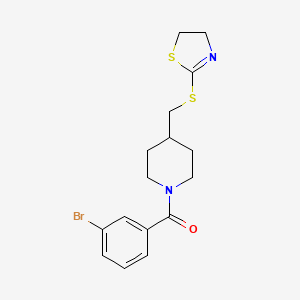
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)
![4-[2-(Benzyloxy)phenyl]-1,3-thiazole](/img/structure/B2884633.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2884634.png)
![1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine](/img/structure/B2884635.png)
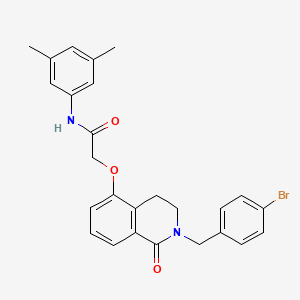
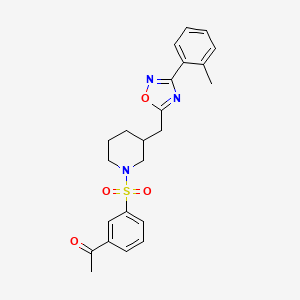
![3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2884639.png)
![N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2884642.png)
